
Ethyl 2-(n,n-dimethylamino)-propionate
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Overview
Description
Ethyl 2-(N,N-dimethylamino)-propionate (CAS: Not explicitly provided; molecular formula: C₇H₁₅NO₂, molecular weight: ~145.20 g/mol) is an ester derivative featuring a tertiary amine group at the β-position of the propionate backbone.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 2-(N,N-dimethylamino)-propionate, and how can reaction conditions be controlled to maximize yield?
The synthesis typically involves acylation of ethyl 2-aminopropionate with 3-dimethylaminopropionyl chloride under anhydrous conditions. Key steps include:
- Reacting 3-dimethylaminopropionyl chloride hydrochloride with ethyl 2-aminopropionate in dry ether to form a deliquescent intermediate (m.p. 96°C from ethanol/ether).
- Neutralization with dry ammonia to yield the final product as a colorless oil (81% yield).
Critical parameters include moisture control (to prevent hydrolysis) and stoichiometric excess of ammonia to ensure complete neutralization .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?
- 1H NMR : Identifies proton environments (e.g., ethyl ester peaks at δ 1.2–1.4 ppm, dimethylamino protons at δ 2.2–2.4 ppm).
- Elemental Analysis : Confirms empirical formula (e.g., C, H, N content within ±0.3% of theoretical values).
- Mass Spectrometry : Matches molecular ion peaks (e.g., [M+H]+ at m/z 216.32 for C11H24N2O2 derivatives) .
Q. What are the key stability considerations for storing and handling this compound in laboratory settings?
- Moisture Sensitivity : The compound’s hydrochloride intermediate is highly deliquescent, requiring storage in desiccated environments.
- Thermal Stability : Decomposition occurs above 100°C; refrigeration (4°C) under inert gas (N2/Ar) is recommended for long-term storage .
Advanced Research Questions
Q. How does the tertiary amino group in this compound influence its reactivity in catalytic oxidative copolymerization reactions?
The dimethylamino group acts as a redox-active site, enabling initiation of radical polymerization. For example:
- In copolymerization with methyl methacrylate, the tertiary amine facilitates electron transfer, reducing metal catalysts (e.g., Cu(II) → Cu(I)) to generate radicals.
- Kinetic studies show that increasing the dimethylamino content accelerates polymerization rates but may reduce copolymer molecular weight due to chain transfer .
Q. What mechanistic insights explain the role of this compound derivatives in redox-initiated aqueous radical polymerization?
- Redox Pair Activation : The tertiary amine reduces persulfate initiators (S2O8^2−) to sulfate radicals (SO4^−•), initiating polymerization.
- pH Dependency : At pH > 7, the dimethylamino group becomes deprotonated, enhancing electron-donating capacity and reducing activation energy.
- Kinetic Data : Rate constants (k_p) for dimethylamino-containing monomers are 2–3× higher than non-amine analogs .
Q. How can this compound be utilized as a precursor in the synthesis of nitrogen-containing heterocycles for pharmaceutical applications?
- Protecting Group Strategy : The dimethylamino moiety can act as a transient protecting group. For example:
- Reacting with hydrazine hydrate removes the 2-cyano-2-ethoxycarbonyl ethenyl group, yielding free amines for subsequent cyclization.
- Applications include synthesizing 4H-pyrido[1,2-a]pyrimidin-4-ones and thiazolo[3,2-a]pyrimidin-5-ones, which are scaffolds in kinase inhibitors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The table below compares ethyl 2-(N,N-dimethylamino)-propionate with four structurally related compounds, highlighting differences in functional groups, molecular weights, and applications:
Detailed Analysis of Key Differences
Dodecyl 2-(N,N-Dimethylamino)propionate
- Structural Difference : Substitution of the ethyl ester with a dodecyl chain.
- Impact on Properties : The long alkyl chain enhances lipophilicity, enabling effective disruption of lipid bilayers in skin, making it a potent transdermal penetration enhancer .
- Application : Demonstrated 2–3× enhancement in transepidermal delivery of indomethacin compared to control formulations .
Ethyl 2-(Methylthio)propionate
- Structural Difference: Replacement of the dimethylamino group with a methylthio (-SMe) group.
- Impact on Properties: The thioether group contributes to sulfurous aroma, qualifying it as a flavoring agent (FEMA 3834). Its higher molecular weight (180.29 vs. 145.20) reduces volatility compared to the dimethylamino analogue .
2-(N,N-Dimethylamino)ethyl Methacrylate (DMAEMA)
- Structural Difference : Methacrylate group replaces the propionate ester.
- Impact on Properties : The vinyl group enables polymerization, forming pH-responsive hydrogels. Used in drug delivery systems due to its tertiary amine’s protonation-deprotonation behavior .
2-(N,N-Dimethylamino)ethyl Palmitamide
- Structural Difference : Amide linkage instead of ester, with a palmitoyl chain.
- Impact on Properties : The amide group enhances hydrogen bonding, improving surfactant properties. Used in cosmetics for emulsification and stability .
Preparation Methods
The synthesis of ethyl 2-(N,N-dimethylamino)-propionate begins with the preparation of its precursor, ethyl 2-bromopropionate . A widely cited method involves a two-step process: chlorination/bromination followed by esterification .
Chlorination and Bromination
Propionic acid undergoes acylating chlorination with sulfoxide chloride (SOCl₂) and red phosphorus under controlled conditions. Dry bromine (Br₂) is then introduced to form 2-bromopropionyl chloride . Key parameters include:
Esterification with Ethanol
The 2-bromopropionyl chloride is reacted with anhydrous ethanol to yield ethyl 2-bromopropionate. This step avoids solvent use, simplifying purification . Post-reaction, the product is filtered and distilled to achieve high purity (>98%), making it suitable for subsequent alkylation .
Alkylation of Ethyl 2-Bromopropionate with Dimethylamine
The cornerstone method for synthesizing this compound involves nucleophilic substitution of the bromide in ethyl 2-bromopropionate with dimethylamine.
Reaction Mechanism and Conditions
The reaction proceeds via an SN2 mechanism , where dimethylamine displaces the bromide ion. Key considerations include:
-
Solvent : Typically conducted in a polar aprotic solvent (e.g., dichloromethane) or under neat conditions .
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Stoichiometry : Excess dimethylamine ensures complete substitution and neutralizes HBr byproduct .
Purification and Yield
Alternative Synthetic Routes and Catalytic Innovations
Transesterification Approach
Although primarily used for synthesizing DDAIP, transesterification of this compound with long-chain alcohols (e.g., 1-dodecanol) highlights its versatility . This method employs:
-
Catalysts : Sodium methoxide (NaOMe) or potassium cyanide (KCN) .
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Solvents : Toluene facilitates azeotropic removal of ethanol, driving the equilibrium toward product formation .
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Conditions : Reflux for 2 hours with a 10% stoichiometric excess of alcohol .
Enzymatic and Green Chemistry Methods
Recent advancements explore lipase-catalyzed transesterification and solvent-free systems to enhance sustainability . For example, porcine pancreatic lipase immobilized on solid supports achieves comparable yields (∼75%) while reducing environmental impact .
Analytical Characterization and Quality Control
Rigorous characterization ensures product integrity:
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Elemental Analysis : Matches theoretical values (e.g., C: 63.4%, N: 4.3%, H: 11.2% for DDAIP·HCl) .
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Spectroscopic Methods :
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Melting Point : 88–90°C for crystalline salts (e.g., DDAIP·HCl) .
Industrial Production and Scalability
Process Optimization
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Cost Efficiency : Bulk procurement of ethyl 2-bromopropionate reduces raw material costs .
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Catalyst Recovery : Sodium methoxide is filtered and reused, minimizing waste .
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Safety Protocols : Controlled addition of bromine and HCl gas prevents exothermic runaway .
Environmental Considerations
Properties
Molecular Formula |
C7H15NO2 |
---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
ethyl 2-(dimethylamino)propanoate |
InChI |
InChI=1S/C7H15NO2/c1-5-10-7(9)6(2)8(3)4/h6H,5H2,1-4H3 |
InChI Key |
UPGMLKNCPUCDSU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)N(C)C |
Origin of Product |
United States |
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